2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid
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Overview
Description
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid is an organic compound with the molecular formula C13H16O2S This compound is characterized by the presence of a tetrahydronaphthalene moiety attached to a propanoic acid group via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid typically involves the reaction of 2-naphthalenethiol with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of an alkyl halide as the propanoic acid derivative, which reacts with 2-naphthalenethiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. Catalysts and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The propanoic acid group can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, ether as solvent, low temperatures.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate, organic solvents like dichloromethane or toluene, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The tetrahydronaphthalene moiety may interact with hydrophobic pockets in biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-ylsulfanyl)propanoic acid
- 2-(4,5,6,7-tetrahydro-1H-indol-2-ylsulfanyl)propanoic acid
- 2-(Benzylsulfanyl)propanoic acid
Uniqueness
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid is unique due to the presence of the tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions and applications in various fields.
Properties
CAS No. |
1082433-34-8 |
---|---|
Molecular Formula |
C13H16O2S |
Molecular Weight |
236.3 |
Purity |
0 |
Origin of Product |
United States |
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